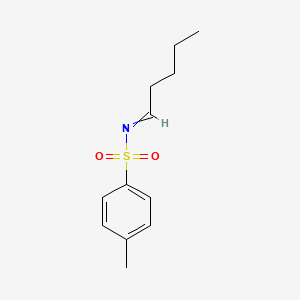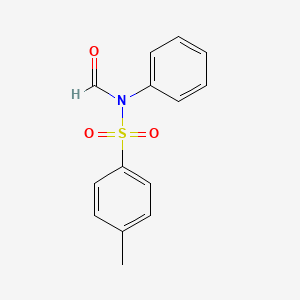![molecular formula C18H20N2O2S B14009637 1-[2-(Dimethylamino)ethylamino]-2-hydroxy-4-methylthioxanthen-9-one CAS No. 80568-58-7](/img/structure/B14009637.png)
1-[2-(Dimethylamino)ethylamino]-2-hydroxy-4-methylthioxanthen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(Dimethylamino)ethylamino]-2-hydroxy-4-methylthioxanthen-9-one is a complex organic compound with a unique structure that includes a thioxanthene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Dimethylamino)ethylamino]-2-hydroxy-4-methylthioxanthen-9-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of thioxanthone with dimethylamine and ethylene oxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(Dimethylamino)ethylamino]-2-hydroxy-4-methylthioxanthen-9-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, often using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Applications De Recherche Scientifique
1-[2-(Dimethylamino)ethylamino]-2-hydroxy-4-methylthioxanthen-9-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research, where it may act as an inhibitor of specific enzymes involved in tumor growth.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mécanisme D'action
The mechanism of action of 1-[2-(Dimethylamino)ethylamino]-2-hydroxy-4-methylthioxanthen-9-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes like topoisomerase II, which is crucial for DNA replication and cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to intercalate into DNA and disrupt its function is a key aspect of its mechanism.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione: Another compound with a similar structure and potential anti-tumor activity.
2-(Dimethylamino)ethoxyethanol: Shares the dimethylaminoethyl group and is used in various industrial applications.
Uniqueness
1-[2-(Dimethylamino)ethylamino]-2-hydroxy-4-methylthioxanthen-9-one is unique due to its thioxanthene core, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring fluorescence or specific chemical reactivity.
Propriétés
Numéro CAS |
80568-58-7 |
|---|---|
Formule moléculaire |
C18H20N2O2S |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
1-[2-(dimethylamino)ethylamino]-2-hydroxy-4-methylthioxanthen-9-one |
InChI |
InChI=1S/C18H20N2O2S/c1-11-10-13(21)16(19-8-9-20(2)3)15-17(22)12-6-4-5-7-14(12)23-18(11)15/h4-7,10,19,21H,8-9H2,1-3H3 |
Clé InChI |
WNUNSSRKZIAHLV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C2=C1SC3=CC=CC=C3C2=O)NCCN(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-([(3-Chloro-4-fluoroanilino)carbonyl]oxy)butanimidoylchloride](/img/structure/B14009559.png)
![4-Chloro-2-{[(e)-phenylmethylidene]amino}phenol](/img/structure/B14009561.png)

![6H-Pyrido[4,3-b]carbazole-1-carboxamide, 5,11-dimethyl-, monohydrochloride](/img/structure/B14009573.png)

![2-[[4-[(2,4-Diaminopteridin-6-yl)methylsulfanyl]benzoyl]amino]pentanedioic acid](/img/structure/B14009581.png)

![3-Methyl-2-[methyl(nitroso)amino]butanoic acid](/img/structure/B14009601.png)
![Ethyl 2-[[4-[4-(ethoxycarbonylmethylcarbamoylamino)phenoxy]phenyl]carbamoylamino]acetate](/img/structure/B14009607.png)


![6-Ethynyltetrahydro-3-[(4-methylphenyl)sulfonyl]-2H-1,3-oxazin-2-one](/img/structure/B14009617.png)

![tert-Butyl (E)-3-[2-[[bis(tert-butoxycarbonyl)amino]methyl]-4-nitro-phenyl]prop-2-enoate](/img/structure/B14009635.png)
